

Spectroscopic Analysis of 1,1,1,2,2-Pentafluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,2,2-Pentafluoropropane

Cat. No.: B162932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1,1,2,2-pentafluoropropane** (HFC-245cb). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **1,1,1,2,2-pentafluoropropane** is $C_3H_3F_5$, with a molecular weight of 134.05 g/mol .^[1] The structural formula is $CH_3-CF_2-CF_3$. Spectroscopic analysis provides confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1,1,2,2-pentafluoropropane** by providing information about the chemical environment of the hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

Table 1: NMR Spectroscopic Data for **1,1,1,2,2-Pentafluoropropane**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	Data not available	CH_3		
^{13}C	Data not available	C1, C2, C3		
^{19}F	Data not available	CF_2 , CF_3		

Note: Specific chemical shift and coupling constant data for **1,1,1,2,2-pentafluoropropane** are available on SpectraBase. A Varian EM-360 instrument was used for the ^{19}F NMR data acquisition.[1] A detailed interpretation would reveal a triplet for the $-\text{CF}_3$ group due to coupling with the adjacent $-\text{CF}_2-$ group, and a quartet for the $-\text{CF}_2-$ group due to coupling with the $-\text{CF}_3$ group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of **1,1,1,2,2-pentafluoropropane** is available on SpectraBase.[1]

Table 2: Key IR Absorptions for **1,1,1,2,2-Pentafluoropropane**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	C-H stretching	
Data not available	C-F stretching	
Data not available	C-C stretching	

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically in the $1400\text{-}1000\text{ cm}^{-1}$ region. C-H stretching vibrations from the methyl group would appear around $3000\text{-}2850\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS) data for **1,1,1,2,2-pentafluoropropane** is available on SpectraBase.[\[1\]](#)

Table 3: Mass Spectrometry Data for **1,1,1,2,2-Pentafluoropropane**

m/z	Relative Intensity (%)	Possible Fragment
Data not available		$[\text{C}_3\text{H}_3\text{F}_5]^+$ (Molecular Ion)
Data not available		$[\text{C}_2\text{F}_5]^+$
Data not available		$[\text{CF}_3]^+$
Data not available		$[\text{CH}_3\text{CF}_2]^+$

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include the loss of fluorine atoms and cleavage of the carbon chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile fluorinated propane like **1,1,1,2,2-pentafluoropropane**.

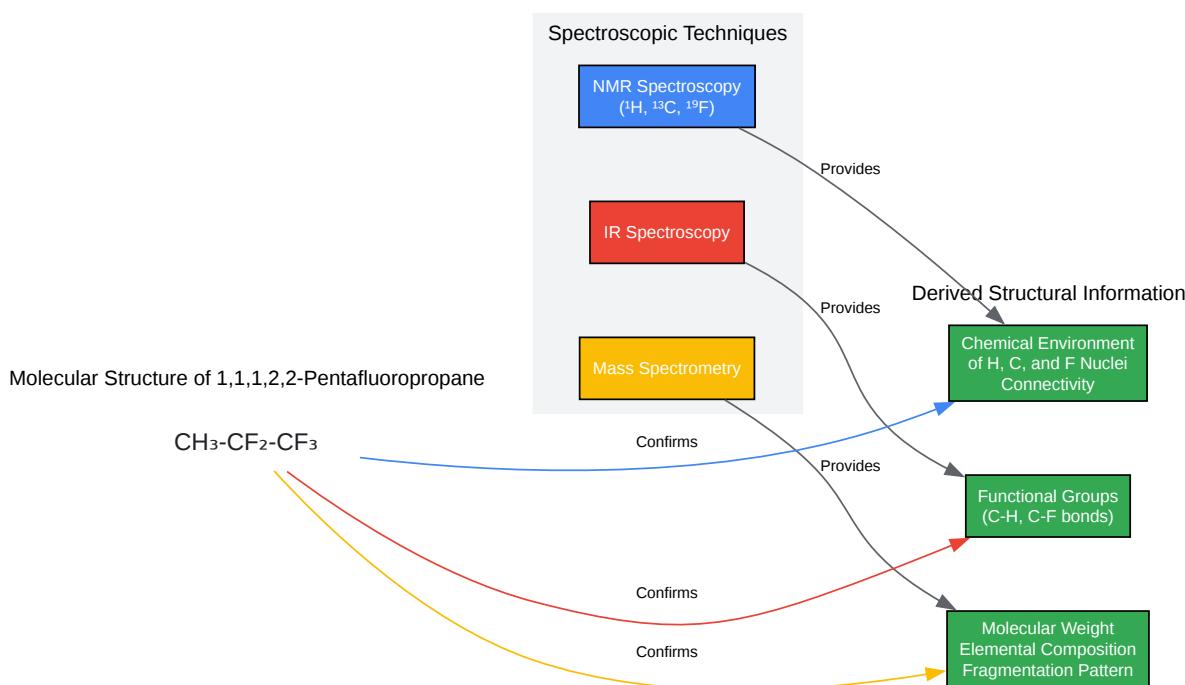
NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

- **Sample Preparation:** A solution of **1,1,1,2,2-pentafluoropropane** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube. A reference standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR or CFCl_3 for ^{19}F NMR, is added.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H , ^{13}C , or ^{19}F). Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

- Data Acquisition: For ^1H and ^{13}C NMR, both proton-decoupled and coupled spectra may be acquired. For ^{19}F NMR, proton-decoupled spectra are common to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

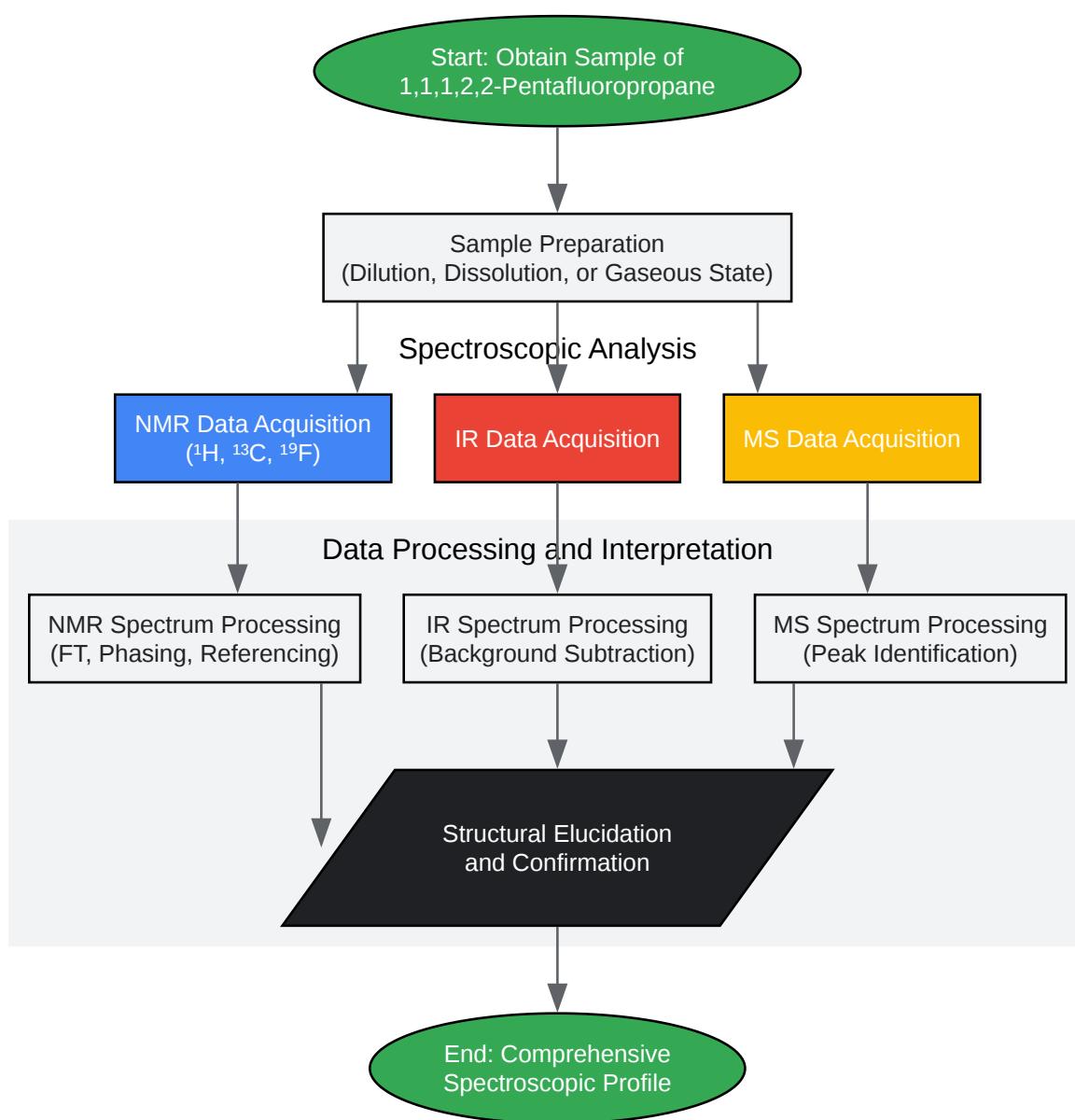
Infrared (IR) Spectroscopy

- Sample Preparation (Gas Phase): A gas cell with KBr or NaCl windows is evacuated. A small amount of **1,1,1,2,2-pentafluoropropane** is introduced into the cell to a pressure of a few millibars.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell is recorded.
- Data Acquisition: The IR spectrum of the sample is recorded by passing an infrared beam through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then identified.


Mass Spectrometry (GC-MS)

- Sample Introduction: A dilute solution of **1,1,1,2,2-pentafluoropropane** in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons to form a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.


Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.

[Click to download full resolution via product page](#)

Caption: Spectroscopic techniques for structural elucidation.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1,2,2-Pentafluoropropane | C3H3F5 | CID 15747 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,1,1,2,2-Pentafluoropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162932#spectroscopic-data-for-1-1-1-2-2-pentafluoropropane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com